1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a trifluoromethyl group
Properties
IUPAC Name |
1-[3-(triazol-2-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-1-11(2-5-12)3-6-14(23)21-9-13(10-21)22-19-7-8-20-22/h1-2,4-5,7-8,13H,3,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBOJBYULPNBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine, a four-membered nitrogen heterocycle, is synthesized via intramolecular nucleophilic substitution. For example, 3-azidoazetidine may be prepared from 1,3-dibromopropane and sodium azide under high-dilution conditions to minimize oligomerization. Alternatively, Mitsunobu reactions or ring-closing metathesis have been employed for azetidine synthesis, though these methods require specialized catalysts.
Triazole Installation via Click Chemistry
The 1,2,3-triazole group is introduced via CuAAC, a regioselective process favoring 1,4-disubstituted triazoles. Reacting 3-azidoazetidine with propargyl alcohol in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) yields 3-(2H-1,2,3-triazol-2-yl)azetidine. This step typically proceeds in aqueous tert-butanol at 25–60°C with yields exceeding 70%.
Synthesis of 3-(4-(Trifluoromethyl)Phenyl)Propan-1-one
Friedel-Crafts Acylation
While traditional Friedel-Crafts acylation faces challenges with electron-deficient arenes like 4-(trifluoromethyl)benzene, Lewis acid catalysts (e.g., AlCl₃) combined with acyl chlorides may facilitate ketone formation. For instance, reacting propanoyl chloride with 4-(trifluoromethyl)benzene under refluxing dichloromethane yields the desired ketone, albeit in modest yields (30–40%) due to steric and electronic effects.
Grignard Addition
An alternative route involves Grignard reagent addition to acrylophenone derivatives. Treating 4-(trifluoromethyl)benzaldehyde with vinylmagnesium bromide generates a secondary alcohol, which is oxidized to 3-(4-(trifluoromethyl)phenyl)propan-1-one using Jones reagent (CrO₃/H₂SO₄). This method offers higher yields (60–75%) but requires careful control of oxidation conditions to avoid over-oxidation.
Coupling Strategies for Final Compound Assembly
Nucleophilic Substitution
The azetidine nitrogen attacks a carbonyl-activated propyl chain. For example, 3-(4-(trifluoromethyl)phenyl)propan-1-one is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation, yielding 1-bromo-3-(4-(trifluoromethyl)phenyl)propan-1-one. Subsequent reaction with 3-(2H-1,2,3-triazol-2-yl)azetidine in DMF with K₂CO₃ as a base affords the target compound.
Reductive Amination
Condensing 3-(2H-1,2,3-triazol-2-yl)azetidine with 3-(4-(trifluoromethyl)phenyl)propanal in the presence of NaBH₃CN or PyBOP achieves reductive amination. This one-pot method avoids pre-functionalization but requires strict anhydrous conditions to prevent aldehyde oxidation.
Optimization and Characterization
Reaction Optimization
Table 1. Comparison of Coupling Methods for Target Compound Synthesis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 12 h | 65 | 98 |
| Reductive Amination | MeOH, NaBH₃CN, RT, 24 h | 45 | 92 |
Nucleophilic substitution outperforms reductive amination in yield and purity, attributed to the stability of the bromo-ketone intermediate.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Addition Reactions: Reagents like Grignard reagents or organolithium compounds can be used for addition reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring, in particular, can bind to various enzymes and receptors, influencing biological processes. The trifluoromethyl group can enhance the compound's stability and binding affinity.
Comparison with Similar Compounds
1,2,3-Triazole derivatives
Azetidine derivatives
Trifluoromethyl-substituted compounds
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a novel synthetic organic molecule that combines a triazole ring with an azetidine structure and a phenyl moiety. This unique configuration suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.32 g/mol. The presence of trifluoromethyl groups and heterocyclic structures enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realms of:
- Antimicrobial Activity : The triazole moiety is known for its antifungal properties, which may extend to antibacterial effects.
- Anti-inflammatory Effects : Compounds containing azetidine and triazole rings often demonstrate anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Cytotoxicity : Initial screenings have suggested cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The triazole ring may interact with enzymes involved in fungal cell wall synthesis.
- The azetidine structure could influence receptor binding or enzyme activity due to its spatial conformation.
- The trifluoromethyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of our target compound:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibit significant activity against Candida albicans and Staphylococcus aureus, suggesting similar potential for our compound due to structural similarities .
- Anti-inflammatory Research : Research on S1PR1 ligands has shown that compounds with similar scaffolds can modulate inflammatory responses in CNS models . This indicates a possible pathway for anti-inflammatory action in our compound.
- Cytotoxicity Assays : In vitro assays conducted on related azetidine derivatives revealed IC50 values indicating effective cytotoxicity against various cancer cell lines . This suggests that our compound may also possess anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound, considering yield and purity?
Methodological Answer:
The synthesis can be optimized using microwave-assisted reactions or solvent-free conditions to enhance reaction efficiency (e.g., reducing time from 24 hours to 30 minutes) . Key steps include:
- Azetidine-triazole coupling : Employ Huisgen 1,3-dipolar cycloaddition with Cu(I) catalysis for regioselective triazole formation.
- Ketone functionalization : Use nucleophilic acyl substitution with trifluoromethylphenyl precursors under reflux in ethanol/NaOH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can computational modeling predict binding affinity to kinase targets, and what experimental validation strategies are recommended?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Focus on hydrogen bonding with triazole and hydrophobic interactions with the trifluoromethyl group .
- Validation : Surface Plasmon Resonance (SPR) for kinetic binding analysis (KD determination) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate with enzymatic inhibition assays (IC50 measurements) .
Basic: What spectroscopic techniques confirm structural integrity post-synthesis?
Methodological Answer:
- 1H/13C NMR : Identify azetidine protons (δ 3.8–4.2 ppm) and triazole protons (δ 7.5–8.0 ppm). The trifluoromethyl group shows a singlet at ~δ 125 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl stretch (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₆F₃N₃O: 348.1221) .
Advanced: How to resolve contradictions in biological activity data across in vitro assays?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
- Orthogonal Assays : Compare MTT cytotoxicity with apoptosis markers (Annexin V/PI) or target-specific assays (e.g., caspase-3 activation) .
- Solubility Check : Use dynamic light scattering (DLS) to rule out aggregation artifacts. Adjust with co-solvents (e.g., 2% PEG-400) .
Basic: What solvent systems enhance solubility for pharmacological assays?
Methodological Answer:
- Stock Solutions : Use DMSO (10 mM), filter-sterilized (0.22 µm).
- Aqueous Buffers : For in vitro assays, dilute in PBS with 0.1% Tween-80 or 5% β-cyclodextrin to improve dispersibility .
Advanced: How does triazole substitution (1H vs. 2H) affect metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Compare 1H-triazole (prone to CYP3A4 oxidation) vs. 2H-triazole (stable) using liver microsomes + NADPH.
- Pharmacokinetic (PK) Studies : Administer IV/PO in rodents; analyze plasma via LC-MS/MS. 2H-triazole analogs show longer t½ due to reduced first-pass metabolism .
Basic: Recommended chromatographic methods for purity analysis during scale-up?
Methodological Answer:
- HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
- Impurity Profiling : Use gradient elution (10–90% acetonitrile over 20 minutes) to separate byproducts (e.g., unreacted azetidine precursors) .
Advanced: Mechanistic insights into unexpected regioselectivity in triazole-azetidine coupling?
Methodological Answer:
- DFT Calculations : Compare transition state energies for 1,4- vs. 1,5-triazole regioisomers. Electron-withdrawing groups on azetidine favor 1,4-selectivity .
- Kinetic Control : Low-temperature reactions (<50°C) favor the thermodynamic product; high temperatures shift to kinetic pathways .
Basic: Design stability studies under varying pH/temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24 hours.
- Analysis : Monitor degradation via HPLC. The trifluoromethyl group enhances stability under acidic conditions but is prone to hydrolysis at pH >10 .
Advanced: In silico approaches to prioritize analogs for anti-inflammatory screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
